1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one
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Overview
Description
1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes a hydroxy group, two methyl groups, and a butanone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one typically involves the alkylation of 4-hydroxy-2,3-dimethylphenol with 3-methylbutan-1-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxy group, facilitating the nucleophilic attack on the carbonyl carbon of the butanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, bromine, ammonia.
Major Products Formed:
Oxidation: 1-(4-Oxo-2,3-dimethylphenyl)-3-methylbutan-1-one.
Reduction: 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-ol.
Substitution: 1-(4-Halo-2,3-dimethylphenyl)-3-methylbutan-1-one.
Scientific Research Applications
1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used in the food industry.
4-Hydroxy-2,3-dimethylphenyl thiocyanate: Used in chemical research for its unique reactivity.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): A key flavor compound in many fruits.
Uniqueness: 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one is unique due to its specific structural features, such as the combination of a hydroxy group and a butanone moiety attached to a dimethyl-substituted phenyl ring
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8(2)7-13(15)11-5-6-12(14)10(4)9(11)3/h5-6,8,14H,7H2,1-4H3 |
InChI Key |
FYEPCSGKFDZCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(=O)CC(C)C |
Origin of Product |
United States |
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